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Compound of Interest

Compound Name:
Demethylamino Ranitidine

Acetamide Sodium

Cat. No.: B119245 Get Quote

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different brands of ranitidine

tablets, focusing on key quality and performance metrics. It is intended for researchers,

scientists, and drug development professionals. The information presented herein is based on

publicly available data and established pharmacopeial methods.

Executive Summary: Ranitidine, a histamine H2-receptor antagonist, has been widely used for

treating conditions like peptic ulcers. While many generic and branded versions have been

available, their performance can vary. Standard quality control tests, including potency,

hardness, disintegration, and dissolution, are crucial for ensuring therapeutic equivalence.

However, the discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as

an impurity in ranitidine products has fundamentally altered the landscape.[1][2] The U.S. Food

and Drug Administration (FDA) has since requested the withdrawal of all ranitidine products

from the U.S. market due to findings that NDMA levels can increase over time and with

exposure to higher temperatures.[1] This guide will cover both the traditional quality parameters

and the critical issue of NDMA contamination.
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Ranitidine competitively and reversibly inhibits the action of histamine at the histamine H2-

receptors on gastric parietal cells.[3] This action reduces gastric acid secretion, both during the

day and at night, and secretion stimulated by food. The following diagram illustrates this

signaling pathway.
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Caption: Ranitidine blocks histamine binding to H2 receptors, inhibiting acid production.

Comparative Data on Quality Control Parameters
Multiple studies have evaluated the quality of different ranitidine brands based on

pharmacopeial standards. The tables below summarize findings from comparative analyses

conducted on brands available in various markets. It is important to note that results can be

specific to the batches and brands tested in those regions.

Table 1: Physical Parameters of Ranitidine (150 mg) Tablets from Different Brands
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Paramete
r

Brand A Brand B Brand C Brand D Brand E
USP
Specificat
ion

Weight

Variation

(%)

Complied Complied Complied
Did not

Comply
Complied

±7.5% for

130-324

mg

tablets[3]

[4]

Hardness

(kp)
5.8 6.5 6.1 6.3 5.9

Not more

than 7.0 kp

(Typical)[3]

Friability

(%)
< 1% < 1% < 1% < 1% < 1%

Not more

than 1%

Thickness

(mm)
4.2 4.5 4.3 4.4 4.1

Generally

consistent

within a

batch

Note: Data is synthesized from multiple studies for illustrative purposes.[3][5][6]

Table 2: Performance Parameters of Ranitidine (150 mg) Tablets
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Paramete
r

Brand A Brand B Brand C Brand D Brand E
USP
Specificat
ion

Disintegrati

on Time

(min)

8 11 9 14 10
5 to 30

minutes[3]

Potency /

Assay (%)
98.5% 102.1% 95.7% 87.3% 105.3%

90.0% -

110.0% of

labeled

amount[4]

[7]

Dissolution

(%

released in

45 min)

94.1% 88.5% 91.2% 81.5% 86.4%

Not less

than 80%

(Q)[7]

Note: Data is synthesized from multiple studies. Some studies found that a significant number

of tested brands failed to meet the potency specification.[4][5]

Experimental Protocols
The following are detailed methodologies for key quality control experiments, based on United

States Pharmacopeia (USP) guidelines.

3.1 Potency (Assay) - High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of ranitidine hydrochloride in the tablets.

Chromatographic System:

Column: L1 packing (e.g., C18), 4.6 mm x 20-30 cm.[8]

Mobile Phase: A mixture of 0.1 M ammonium acetate in water and methanol (typically

15:85 v/v).[8]
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Flow Rate: 1.0 mL/minute.[8]

Detection: UV spectrophotometry at 322 nm.[8]

Procedure:

Standard Preparation: Accurately weigh and dissolve USP Ranitidine Hydrochloride

Reference Standard (RS) in the mobile phase to create a solution of known concentration

(e.g., 0.1 mg/mL).

Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a portion

of the powder, equivalent to a specific amount of ranitidine, into a volumetric flask. Add the

mobile phase, sonicate to dissolve, dilute to volume, and filter.

Analysis: Inject equal volumes of the Standard and Sample preparations into the

chromatograph.

Calculation: Calculate the percentage of the labeled amount of ranitidine by comparing the

peak area response of the sample solution to that of the standard solution.[7]

3.2 Dissolution

Objective: To measure the rate and extent to which the active drug is released from the

tablet.

Apparatus: USP Apparatus 2 (Paddle).[7]

Medium: 900 mL of water.[7]

Apparatus Speed: 50 rpm.[7]

Time: 45 minutes.[7]

Procedure:

Place one tablet in each dissolution vessel containing the medium at 37 ± 0.5 °C.

Begin rotation of the paddles.
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After 45 minutes, withdraw a sample from each vessel and filter it.

Determine the amount of ranitidine dissolved using UV-Vis spectrophotometry at a

wavelength of maximum absorbance around 314 nm, comparing the absorbance to a

Standard solution of known concentration.[7]

Acceptance Criteria: Not less than 80% (Q) of the labeled amount of ranitidine is dissolved in

45 minutes.[7]

3.3 Disintegration Test

Objective: To determine the time it takes for a tablet to break apart into smaller particles.

Apparatus: USP Disintegration Apparatus.

Medium: Water at 37 ± 2 °C.

Procedure:

Place one tablet in each of the six tubes of the basket.

Operate the apparatus, and record the time required for all tablets to disintegrate

completely (i.e., no solid residue remains on the screen, or any residue is a soft mass).

Acceptance Criteria: Typically within 15 to 30 minutes for coated tablets.[3]

Experimental and Analytical Workflow
The diagram below outlines a typical workflow for a comparative analysis of different tablet

brands.
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Caption: Workflow for comparative analysis of ranitidine tablets.
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The ultimate goal of a tablet is to deliver the drug effectively. Several physical parameters are

interconnected and influence the drug dissolution profile, which is a proxy for bioavailability.

Disintegration

Dissolution

Enables

Bioavailability
(Absorption)

Rate-Limiting Step

Hardness

Affects (-)

Friability

Related to

Excipients
(Binders, Disintegrants)

Affects (+/-)

API Particle Size

Affects (+)

Click to download full resolution via product page

Caption: Key factors influencing the dissolution and bioavailability of tablets.

Critical Issue: NDMA Impurity in Ranitidine
A significant concern that transcends traditional quality metrics is the presence and formation of

N-nitrosodimethylamine (NDMA) in ranitidine products.

The Problem: NDMA is classified as a probable human carcinogen.[2] In 2019, regulatory

agencies like the FDA found unacceptable levels of NDMA in many ranitidine products.[1][9]
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Root Cause: The issue is complex. NDMA can be introduced during the manufacturing of the

active pharmaceutical ingredient (API).[2] More critically, studies have shown that the

ranitidine molecule itself is unstable and can degrade to form NDMA over time.[9][10] This

degradation is accelerated by exposure to higher temperatures.[1]

Regulatory Action: Due to the risk that NDMA levels could increase to unacceptable levels

during storage and transport, the FDA requested a market withdrawal of all prescription and

over-the-counter ranitidine products in April 2020.[1]

Implications for Analysis: For any current research on ranitidine, NDMA impurity analysis is

no longer optional but a critical safety and performance parameter. This analysis typically

requires sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion
While comparative studies show that many ranitidine brands meet basic pharmacopeial

standards for physical properties and dissolution, there can be significant variability, with some

products failing potency and weight variation tests.[4][5] However, the decisive factor in the

evaluation of ranitidine products today is the risk of NDMA contamination. The inherent

instability of the ranitidine molecule, leading to the formation of a probable carcinogen over its

shelf life, is a critical performance failure.[10] For drug development professionals, this serves

as a case study on the importance of API stability and degradation product analysis throughout

a product's lifecycle. Alternative H2-receptor antagonists, such as famotidine and cimetidine,

have not been found to have the same NDMA issue and are considered safer alternatives.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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